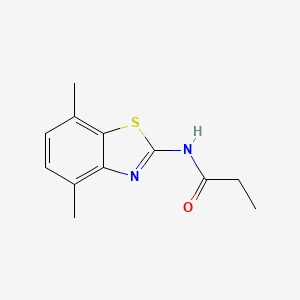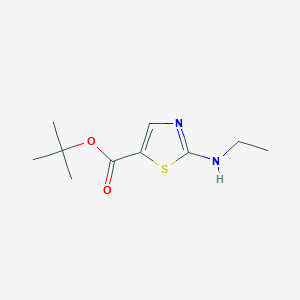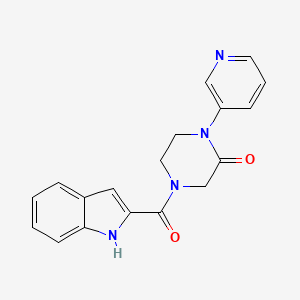
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features an indole moiety, a pyridine ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Coupling with Piperazine: The indole derivative can be coupled with a piperazine derivative using a coupling reagent like EDCI or DCC in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl group or other reducible sites.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO₄, or H₂O₂.
Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could yield an alcohol derivative.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases like cancer, neurological disorders, or infections.
Industry
Material Science:
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- 4-(1H-indole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(1H-indole-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
- 4-(1H-indole-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
Uniqueness
The uniqueness of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.
特性
IUPAC Name |
4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKBMUCJKRLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
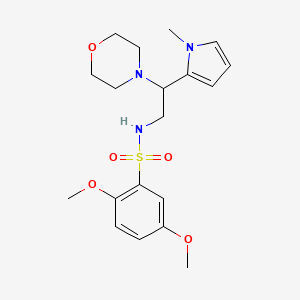
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2858927.png)
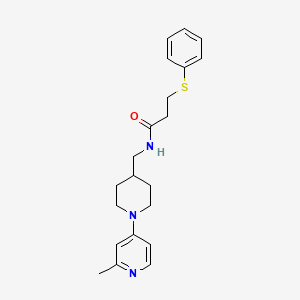
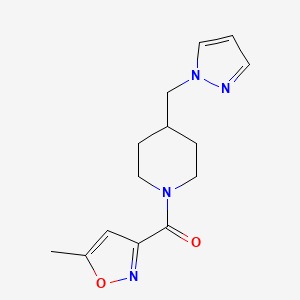
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)
![ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858932.png)
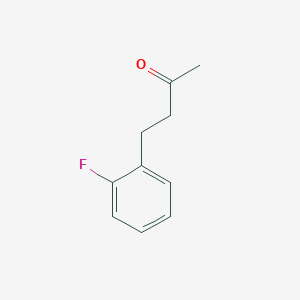
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
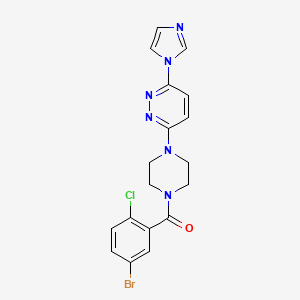

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
